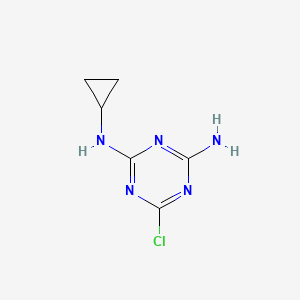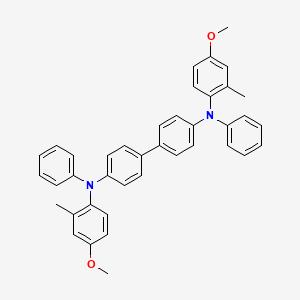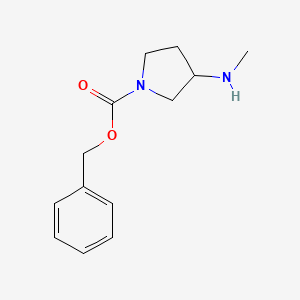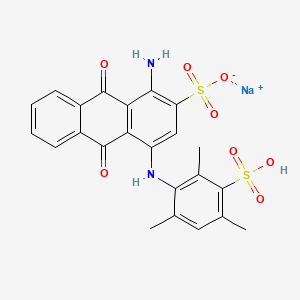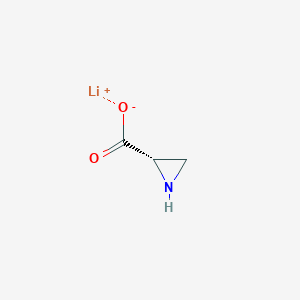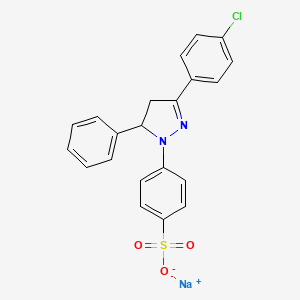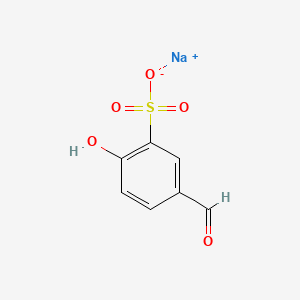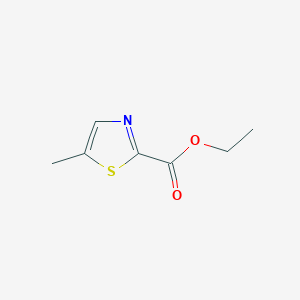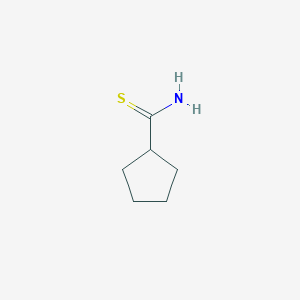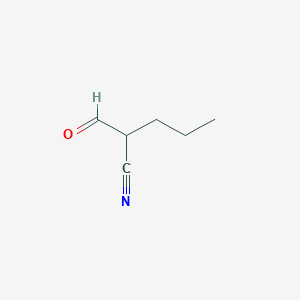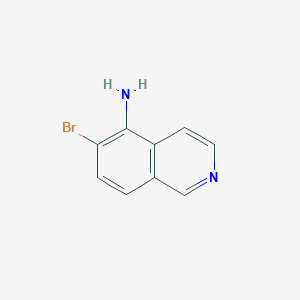
6-Bromoisoquinolin-5-amine
Vue d'ensemble
Description
6-Bromoisoquinolin-5-amine is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It is a solid substance that is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 6-Bromoisoquinolin-5-amine involves a mixture of 4-bromobenzaldehyde and amino acetaldehyde dimethyl acetal in anhydrous toluene, which is refluxed under a Dean-Stark condenser for 12 hours .Molecular Structure Analysis
The molecular structure of 6-Bromoisoquinolin-5-amine consists of a total of 20 bonds. There are 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 Pyridine .Chemical Reactions Analysis
6-Bromoisoquinolin-5-amine has a wide range of biological and pharmacological activities. It shows both electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
6-Bromoisoquinolin-5-amine is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis and Cytotoxic Action
- C4-Substituted Isoquinolines : Synthesis of C4-substituted isoquinolines, including modifications of 6-Bromoisoquinolin-5-amine, have been explored. These compounds, particularly two of them, showed notable cytotoxicity against human non-small cell lung cancer, indicating potential for further study in cancer therapeutics (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).
Synthesis of Fluorescent Compounds
- Indazolo[3,2-a]isoquinolin-6-amines : A study detailed the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines from 4-Substituted 1-bromoisoquinolin-3-amines. This process includes Suzuki coupling and microwave-assisted reactions, showcasing the versatility of these compounds in chemical synthesis (Balog, Riedl, & Hajos, 2013).
Amination and Regioselectivity
- Amination of 3‐Nitropyridines : Research on the amination of nitropyridines, including 5- and 8-Nitroisoquinoline, demonstrated the production of corresponding 6- and 7-amino compounds. This study is significant for understanding the regioselectivity in chemical reactions involving isoquinolines (Woźniak, Baranski, Nowak, & Poradowska, 1990).
Enantioselective Synthesis
- Peptide-Catalyzed Atroposelective Bromination : A study on the enantioselective synthesis of 3-arylquinazolin-4(3H)-ones involved the peptide-catalyzed atroposelective bromination of these compounds. This highlights the potential of 6-Bromoisoquinolin-5-amine in the synthesis of enantioselective compounds (Diener, Metrano, Kusano, & Miller, 2015).
Microwave-Assisted Amination
- Amination of Aryl Bromides : Research showed the rapid preparation of 1-aminonaphthalenes and aminoquinolines from aryl bromides, including 6-Bromoisoquinolin-5-amine, using microwave conditions. This method showed improvements in yield and efficiency over standard conditions (Wang, Magnin, & Hamann, 2003).
Comprehensive Profiling and Quantitation
- Profiling Amine Group Containing Metabolites : A method was developed to derivatize primary and secondary amines, including amino acids and neurotransmitters, with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. This methodology allows for the comprehensive profiling and quantitation of amine-containing metabolites, demonstrating the application of 6-Bromoisoquinolin-5-amine derivatives in biochemical analysis (Boughton et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
6-bromoisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHVTCQPCFBQGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626866 | |
| Record name | 6-Bromoisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoisoquinolin-5-amine | |
CAS RN |
850198-02-6 | |
| Record name | 6-Bromoisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



